Field: Biochemistry
Application: Ascorbate has many biological activities that involve fundamental cellular functions such as gene expression, differentiation, and redox homeostasis.
Results: Ascorbate is also a major antioxidant acting as a very effective scavenger of primary reactive oxygen species.
Field: Food Science
Application: Ascorbic acid, sodium ascorbate, and calcium ascorbate are used as food additives.
Methods: Ascorbic acid is absorbed from the intestine by a sodium-dependent active transport process.
Field: Oncology
Application: Sodium ascorbate has been found to produce cytotoxic effects in various malignant cell lines.
Methods: In vitro studies.
Results: Melanoma cells are particularly susceptible to the cytotoxic effects of sodium ascorbate.
Field: Baking Industry
Application: Sodium ascorbate is used in the baking industry to improve flour quality.
Methods: Sodium ascorbate is synthesized from ascorbic acid and sodium bicarbonate.
Field: Nutrition
Methods: Sodium ascorbate is added to vitamin D preparations.
Methods: This is studied using in vitro models.
Results: Ascorbate has been found to effectively inhibit lipid peroxidation.
Field: Cellular & Molecular Biology
Application: Ascorbate plays a crucial role in maintaining physiological and cellular homeostasis.
Methods: This is studied using both in vitro and in vivo models.
Sodium ascorbate is the sodium salt of ascorbic acid, commonly known as vitamin C. Its molecular formula is C₆H₇NaO₆, and it is characterized by the presence of a sodium ion replacing the proton from the 3-hydroxy group of ascorbic acid. As a mineral ascorbate, it is often used in dietary supplements and food additives due to its antioxidant properties. Sodium ascorbate is soluble in water and typically appears as a white to off-white solid .
In the presence of reactive oxygen species, sodium ascorbate can react to terminate chain radical reactions, thus protecting cells from oxidative damage . Additionally, it can reduce metal ions, such as converting cobalt(III) to cobalt(II) in various chemical processes .
Sodium ascorbate exhibits significant biological activity, primarily attributed to its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby mitigating oxidative stress in biological systems. Studies have shown that sodium ascorbate can induce cytotoxic effects in malignant cell lines, including melanoma cells . Furthermore, it plays a crucial role in collagen synthesis and immune function enhancement.
Sodium ascorbate is synthesized by neutralizing ascorbic acid with sodium bicarbonate in an aqueous solution. The process involves:
This method yields sodium ascorbate with high purity and efficiency.
Sodium ascorbate has a wide range of applications:
Research indicates that sodium ascorbate interacts with various compounds and biological systems. For instance, it enhances the anti-botulinal effect of nitrites by facilitating their conversion into nitric oxide, which is crucial for color formation in cured meats . Additionally, studies have shown that sodium ascorbate can modulate cellular responses to oxidative stress by influencing signaling pathways involved in apoptosis and cell proliferation.
Sodium ascorbate shares similarities with other mineral salts of ascorbic acid but has unique characteristics that set it apart:
Compound | Molecular Formula | Key Characteristics |
---|---|---|
Sodium Ascorbate | C₆H₇NaO₆ | Water-soluble; antioxidant; used in food and supplements |
Calcium Ascorbate | C₆H₈CaO₆ | Less soluble than sodium ascorbate; used for calcium supplementation |
Potassium Ascorbate | C₆H₇K O₆ | Similar antioxidant properties; provides potassium |
Magnesium Ascorbate | C₆H₇MgO₆ | Used for magnesium supplementation; less common |
Uniqueness of Sodium Ascorbate:
The synthesis of sodium ascorbate primarily relies on acid-base neutralization reactions between ascorbic acid and various sodium-containing compounds. The fundamental reaction mechanism involves the donation of protons from ascorbic acid to sodium bases, forming the sodium salt of ascorbic acid and water as the primary byproduct [1] [2].
The most commonly employed neutralization reaction utilizes sodium bicarbonate (sodium hydrogen carbonate) as the base. This reaction proceeds according to the following stoichiometric equation:
C₆H₈O₆ + NaHCO₃ → C₆H₇O₆Na + H₂O + CO₂
In this reaction, ascorbic acid acts as a weak diprotic acid with dissociation constants of approximately 4.0 and 11.0 [3]. The reaction mechanism proceeds through the formation of the ascorbate monoanion, which is the predominant form at near-neutral pH conditions. The effervescence observed during the reaction results from the liberation of carbon dioxide gas, which serves as a visual indicator of reaction completion [2] [1].
Alternative neutralization approaches employ sodium hydroxide or sodium carbonate as the neutralizing agents. The reaction with sodium hydroxide follows the stoichiometry:
C₆H₈O₆ + NaOH → C₆H₇O₆Na + H₂O
This reaction is more vigorous and rapid compared to the sodium bicarbonate method, typically completing within 10 minutes at room temperature [1]. However, careful control of pH is essential to prevent over-neutralization and ensure optimal product quality.
The neutralization with sodium carbonate represents an optimized approach for industrial applications. Research has demonstrated that sodium carbonate as the neutralizing agent can effectively shorten reaction time and improve reaction yield [4]. The optimal conditions for this reaction involve a reaction temperature of 65°C, reaction time of 150 minutes, and a molar ratio of ascorbic acid to sodium carbonate of 1:0.6, achieving conversion rates of 98% [4].
The precipitation of sodium ascorbate from solution represents a critical step in achieving high purity and optimal crystal characteristics. The solubility behavior of sodium ascorbate in various solvents has been extensively characterized to optimize precipitation conditions [5] [6].
Solvent | Temperature 278K | Temperature 298K | Temperature 323K | Solubility Unit |
---|---|---|---|---|
Water | 120.50 | 158.30 | 245.60 | g/100g solvent |
Methanol | 45.20 | 62.70 | 89.30 | g/100g solvent |
Ethanol | 25.80 | 38.40 | 58.20 | g/100g solvent |
Isopropyl Alcohol | 12.30 | 18.90 | 29.40 | g/100g solvent |
Acetone | 8.50 | 12.80 | 19.50 | g/100g solvent |
Ethyl Acetate | 5.20 | 7.80 | 12.10 | g/100g solvent |
Chloroform | 2.10 | 3.20 | 4.90 | g/100g solvent |
n-Hexane | 0.08 | 0.12 | 0.18 | g/100g solvent |
The precipitation technique most commonly employed involves the addition of a water-miscible solvent in which sodium ascorbate exhibits limited solubility. Isopropanol has been identified as the preferred antisolvent for this purpose [2] [7]. The precipitation process typically involves dissolving sodium ascorbate in the minimum amount of water, followed by the gradual addition of isopropanol while maintaining agitation. The precipitated sodium ascorbate is then filtered, washed with additional isopropanol, and dried under controlled conditions [7].
Advanced precipitation techniques employ combined cooling and antisolvent crystallization (CCAC) processes. A novel model-free design approach termed semisupersaturation control (SSSC) has been developed for optimizing CCAC processes in methanol-water mixtures [5]. This approach enables the production of sodium ascorbate crystals with large and uniform morphology without requiring complicated online monitoring systems [5].
Solvent System | Cooling Rate °C/min | Supersaturation Ratio | Crystal Size μm | Crystal Habit | Yield % |
---|---|---|---|---|---|
Water only | 0.5 | 1.8 | 150 | Needles | 85 |
Water-Methanol (1:1) | 0.3 | 2.2 | 280 | Prisms | 92 |
Water-Ethanol (1:1) | 0.4 | 2.0 | 220 | Plates | 89 |
Water-Isopropanol (1:2) | 0.2 | 2.5 | 320 | Cubes | 94 |
Methanol-Ethanol (1:1) | 0.6 | 1.9 | 180 | Needles | 87 |
The optimization of solvent composition significantly influences crystal growth kinetics and final product characteristics. Studies have demonstrated that the addition of alcoholic solvents at concentrations of 20% by weight increases growth rates compared to pure water systems [8]. The thermodynamic and kinetic effects of solvent composition indicate that alcoholic solvents slightly reduce diffusion rates while significantly accelerating surface integration processes [8].
Industrial production of sodium ascorbate employs scaled-up versions of the neutralization and precipitation processes, with additional considerations for process efficiency, product quality, and environmental impact. The two primary manufacturing routes utilized in large-scale production are the direct neutralization method and the esterification-neutralization method [9] [10].
Synthesis Method | Temperature °C | Reaction Time min | Molar Ratio | Yield % | Purity % |
---|---|---|---|---|---|
Neutralization with NaHCO₃ | 25 | 15 | 1:1 | 92 | 99.2 |
Neutralization with NaOH | 25 | 10 | 1:1 | 88 | 98.8 |
Neutralization with Na₂CO₃ | 65 | 150 | 1:0.6 | 98 | 99.5 |
Esterification-Neutralization | 80 | 240 | 1:1:1.2 | 95 | 99.8 |
The direct neutralization method represents the most straightforward approach for industrial synthesis. This method involves dissolving ascorbic acid in water followed by the addition of sodium bicarbonate under controlled conditions. The reaction medium is maintained at temperatures between 25-30°C to minimize thermal degradation of the ascorbic acid [1]. The effervescence from carbon dioxide evolution is monitored to ensure complete neutralization.
The esterification-neutralization method offers enhanced purity and is particularly suitable for pharmaceutical applications. This process begins with the esterification of 2-keto-L-gulonic acid with methanol, followed by neutralization with sodium bicarbonate to induce lactonization [9] [11]. The process involves partial esterification rather than complete equilibrium, allowing for the precipitation and separation of unesterified impurities. The optimal conditions include precise stoichiometric control and temperature management to achieve high yields and purity levels exceeding 99.8% [9].
Large-scale manufacturing protocols incorporate continuous monitoring systems for critical process parameters including temperature, pH, reaction time, and product concentration. The implementation of Process Analytical Technology (PAT) principles enables real-time quality control and process optimization [12]. Near-infrared spectrophotometry has been successfully employed for the quantification of sodium ascorbate in powder blends and finished products without extensive sample preparation [12].
The manufacturing process concludes with the conversion of the aqueous sodium ascorbate solution to dry powder form. This involves precipitation using isopropanol, followed by filtration, washing, and controlled drying. The drying process is conducted at temperatures between 40-80°C to prevent thermal degradation while ensuring adequate moisture removal [13]. The optimal drying temperature range of 50-60°C prevents product deterioration while maintaining powder stability [13].
Environmental considerations in large-scale production include the recovery and reuse of organic solvents, particularly isopropanol used in the precipitation step. Solvent recovery systems are integrated into the manufacturing process to minimize waste generation and reduce production costs [14]. The overall production economics are influenced by raw material costs, energy consumption, and waste treatment requirements [14] [15].
Pharmaceutical grade sodium ascorbate must meet stringent quality specifications to ensure safety, efficacy, and stability. The quality control framework encompasses chemical, physical, and microbiological testing parameters aligned with pharmacopeial standards including United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and International Council for Harmonisation (ICH) guidelines [16] [17] [18].
Parameter | Specification | Test Method |
---|---|---|
Assay | ≥99.0% | HPLC |
pH (5% solution) | 7.0-8.0 | pH meter |
Loss on Drying | ≤0.25% | Gravimetric |
Heavy Metals | ≤10 ppm | ICP-MS |
Copper | ≤5 ppm | ICP-MS |
Iron | ≤2 ppm | ICP-MS |
Lead | ≤0.25 ppm | ICP-MS |
Arsenic | ≤1 ppm | ICP-MS |
Mercury | ≤0.1 ppm | ICP-MS |
Residue on Ignition | ≤0.1% | Gravimetric |
Specific Optical Rotation | +103° to +108° | Polarimetry |
The assay determination represents the primary quality control parameter, with pharmaceutical grade sodium ascorbate required to contain not less than 99.0% of the labeled amount. High-performance liquid chromatography (HPLC) serves as the standard analytical method for quantitative determination, providing both specificity and precision required for pharmaceutical applications [16] [17].
Chemical purity specifications encompass limits for heavy metals, residual solvents, and organic impurities. The heavy metals profile includes stringent limits for copper (≤5 ppm), iron (≤2 ppm), lead (≤0.25 ppm), arsenic (≤1 ppm), and mercury (≤0.1 ppm) [16]. These specifications are particularly critical given the potential catalytic effects of transition metals on ascorbate oxidation [3].
Physical characterization includes melting point determination (approximately 220°C with decomposition), specific optical rotation (+103° to +108°), and pH measurement of aqueous solutions (7.0-8.0 for 5% solution) [16] [17]. The loss on drying specification (≤0.25%) ensures appropriate moisture content for product stability [16].
Microbiological quality control parameters establish limits for total aerobic microbial count (≤1000 CFU/g), yeast and mold (≤100 CFU/g), and absence of specific pathogenic organisms including Escherichia coli, Salmonella, Staphylococcus aureus, and Pseudomonas aeruginosa [19]. These specifications ensure microbiological safety for pharmaceutical applications.
The quality management system for pharmaceutical synthesis must comply with Good Manufacturing Practice (GMP) requirements as outlined in ICH Q7 guidelines [18]. This includes establishment of quality units independent of production, documentation of all quality-related activities, investigation of critical deviations, and implementation of change control procedures [18].
Stability testing protocols evaluate the chemical and physical stability of sodium ascorbate under various storage conditions. The primary degradation pathway involves oxidation to dehydroascorbic acid, which is influenced by temperature, pH, light exposure, and the presence of catalytic metals [3]. Accelerated stability studies are conducted under controlled conditions (40°C/75% relative humidity) to establish appropriate storage recommendations and shelf life specifications [3].
The implementation of pharmaceutical quality control standards requires validated analytical methods, calibrated instrumentation, and qualified personnel. Method validation parameters include specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness in accordance with ICH guidelines [18]. Regular system suitability testing ensures continued method performance throughout the product lifecycle.
High Performance Liquid Chromatography represents the most extensively validated and widely adopted analytical approach for sodium ascorbate quantification. The method employs reversed-phase chromatography with C18 stationary phases, utilizing mobile phases consisting of aqueous phosphoric acid or acetonitrile-water mixtures [1] [2]. The optimized chromatographic conditions include flow rates of 0.5-1.0 mL/min, injection volumes of 5-20 µL, and detection wavelengths ranging from 245-270 nanometers [3] [4].
The method demonstrates exceptional analytical performance with linear ranges spanning 0.5-1000 micromolar concentrations, achieving correlation coefficients exceeding 0.999 [5] [4]. Detection limits as low as 0.09 micromolar (0.02 µg/mL) have been reported using electrochemical detection coupled with High Performance Liquid Chromatography, while ultraviolet detection typically achieves limits of 0.5 micromolar [3] [6]. Precision values consistently remain below 3.0 percent relative standard deviation, with accuracy ranging from 95.46 to 101.54 percent recovery [7] [8].
Ion-Exchange Chromatography provides an alternative chromatographic approach specifically advantageous for analyzing ionic forms of sodium ascorbate. The technique utilizes both cation-exchange and anion-exchange mechanisms, with weakly acidic cation-exchange resins demonstrating superior performance [9] [10]. Mobile phases consisting of 100 millimolar ascorbic acid combined with 4 millimolar 18-crown-6 at pH 2.6 enable effective separation and detection [10].
Ion-exchange methods achieve linear ranges of 0.11-500 micromolar with detection limits of 0.11 micromolar using conductivity detection [10]. The technique demonstrates precision values of 2.5-3.2 percent relative standard deviation and recovery rates of 95-105 percent [10]. Analysis times typically require 15 minutes, making this approach suitable for routine laboratory applications requiring high specificity for ionic species [9] [11].
Parameter | High Performance Liquid Chromatography UV Detection | High Performance Liquid Chromatography Electrochemical | Ion-Exchange Chromatography |
---|---|---|---|
Linear Range (µM) | 0.5-1000 | 0.51-568 | 0.11-500 |
Detection Limit (µM) | 0.09 | 0.09 | 0.11 |
Precision (RSD%) | 1.14 | 6.0 | 2.5-3.2 |
Recovery (%) | 94.35-104.0 | 98.0-102.0 | 95-105 |
Analysis Time (min) | 10-15 | 10-15 | 15 |
Ultraviolet Spectrophotometry constitutes a fundamental analytical technique for sodium ascorbate quantification, exploiting the characteristic absorption maximum at 258 nanometers in aqueous solutions [12] [13]. The method utilizes methanol-water solvent systems in 50:50 volume ratios, providing optimal solubility and spectral characteristics for ascorbic acid compounds [12] [14].
Validation studies demonstrate linear ranges of 0.5-50 µg/mL with correlation coefficients of 0.9995 [12] [14]. Detection limits of 0.5 µg/mL and quantification limits of 1.5 µg/mL have been established, with precision values consistently below 2.0 percent relative standard deviation [12] [13]. The method achieves accuracy ranging from 97.9 to 104.3 percent recovery, making it suitable for pharmaceutical and food analysis applications [13] [14].
The spectrophotometric approach offers significant advantages in terms of analysis time (5 minutes) and minimal sample preparation requirements [12] [14]. However, matrix interference from other ultraviolet-absorbing compounds necessitates careful sample preparation and background correction procedures [13] [15].
Fourier Transform Infrared Spectroscopy provides a complementary approach for sodium ascorbate analysis through identification of characteristic vibrational bands. The method focuses on carbon-carbon double bond stretching vibrations in the 1600-1700 cm⁻¹ region, utilizing potassium bromide matrix preparation for solid-state analysis [16] [17].
The technique demonstrates linear ranges of 2-12.5 milligrams with correlation coefficients of 0.999 [16]. Detection and quantification limits of 0.5 and 1.5 milligrams, respectively, have been established with precision values below 3.0 percent relative standard deviation [16]. The method provides excellent accuracy with recovery rates of 98-102 percent [16].
Fourier Transform Infrared Spectroscopy offers distinct advantages for solid pharmaceutical formulations, requiring no solvent extraction and providing structural confirmation of the analyte [18] [16]. The technique enables direct analysis of powder blends and tablet formulations without interference from common excipients [16] [17].
Parameter | UV Spectrophotometry | FTIR Spectroscopy | Near Infrared Spectroscopy |
---|---|---|---|
Detection Wavelength | 258 nm | 1600-1700 cm⁻¹ | 1100-2500 nm |
Linear Range | 0.5-50 µg/mL | 2-12.5 mg | 12.06-18.51% |
Detection Limit | 0.5 µg/mL | 0.5 mg | 1.0% |
Precision (RSD%) | ≤2.0 | ≤3.0 | ≤5.0 |
Analysis Time (min) | 5 | 10 | 2 |
The technique achieves linear ranges of 100-10,000 micromolar with detection limits of 100 micromolar using unmodified glassy carbon electrodes [20] [21]. Precision values of 1.14 percent relative standard deviation and recovery rates of 94.35-104.0 percent have been demonstrated [20]. The method provides rapid analysis with response times under 10 seconds [20].
Amperometric Detection offers enhanced sensitivity through the use of modified electrodes and optimized potential applications. Single-wall carbon nanotube-modified electrodes enable detection at reduced potentials of -0.015 volts, achieving linear ranges of 2-20 micromolar with detection limits of 0.86 micromolar [22] [23]. The approach demonstrates precision of 1.98 percent relative standard deviation and recovery rates of 98-102 percent [23].
Screen-printed electrodes provide disposable platforms for routine analysis, achieving exceptional sensitivity with detection limits as low as 0.03 parts per billion [24]. The differential pulse voltammetry technique on modified screen-printed electrodes demonstrates linear ranges of 0.2-600 parts per billion with precision of 2.5 percent relative standard deviation [24].
Advanced Electrochemical Sensors incorporate nanomaterial modifications to enhance analytical performance. Iron oxide nanoparticle-modified electrodes demonstrate excellent electrocatalytic activity toward ascorbic acid oxidation, providing enhanced current responses and improved selectivity [25]. Palladium nanoparticles decorated on nitrogen-doped graphene quantum dots achieve detection limits of 23 nanomolar with linear ranges of 30-700 nanomolar [26].
Electrode Type | Technique | Linear Range | Detection Limit | Precision (RSD%) | Recovery (%) |
---|---|---|---|---|---|
Glassy Carbon | Cyclic Voltammetry | 100-10,000 µM | 100 µM | 1.14 | 94.35-104.0 |
Modified Carbon | Amperometry | 2-20 µM | 0.86 µM | 1.98 | 98-102 |
Screen-Printed | Differential Pulse | 0.2-600 ppb | 0.03 ppb | 2.5 | 98.4-99.8 |
Nanoparticle-Modified | Voltammetry | 30-700 nM | 23 nM | <3.0 | 95-105 |
Spectrophotometric methods provide comparable accuracy (101.1%) with slightly reduced precision (1.98% RSD) but offer significant advantages in analysis time and operational simplicity [27] [29]. Ion-exchange chromatography achieves intermediate performance with precision of 2.85 percent relative standard deviation and accuracy of 96.8 percent, providing enhanced selectivity for ionic species [27] [29].
Method Comparison Parameters reveal distinct analytical advantages for different applications. High Performance Liquid Chromatography demonstrates superior linearity ranges (1-100 µg/mL) and lowest detection limits (0.5 µg/mL) but requires complex sample preparation and high instrumentation costs [28] [8]. Ultraviolet spectrophotometry provides adequate sensitivity (0.5 µg/mL detection limit) with rapid analysis times (5 minutes) and minimal sample preparation requirements [27] [29].
Electrochemical methods exhibit exceptional sensitivity, achieving detection limits from 0.03 parts per billion to 100 micromolar depending on electrode modification, with rapid response times under 5 seconds [24] [26] [25]. Near infrared spectroscopy enables direct solid-state analysis without sample preparation but demonstrates reduced precision (4.65% RSD) compared to solution-based methods [30] [31] [32].
Validation Parameter Assessment according to International Conference on Harmonisation guidelines establishes acceptance criteria for analytical method validation [8] [33]. Precision requirements mandate relative standard deviation values below 5.0 percent, achieved by all evaluated methods except near infrared spectroscopy under certain conditions [8] [33]. Accuracy specifications require recovery percentages between 95-105 percent, met by High Performance Liquid Chromatography, ultraviolet spectrophotometry, and electrochemical methods [8] [33].
Method | Linearity Range | Detection Limit | Precision (RSD%) | Accuracy (%) | Analysis Time |
---|---|---|---|---|---|
HPLC-UV | 1-100 µg/mL | 0.5 µg/mL | ≤3.0 | 95.46-101.54 | 10-15 min |
UV Spectrophotometry | 0.5-50 µg/mL | 0.5 µg/mL | ≤2.0 | 97.9-104.3 | 5 min |
Ion Exchange | 0.11-500 µM | 0.11 µM | 2.5-3.2 | 95-105 | 15 min |
Electrochemical | 0.2-10,000 µM | 0.03 ppb-100 µM | 1.14-2.5 | 94.35-104.0 | ≤5 min |
Statistical Evaluation of method performance employs regression analysis and analysis of variance to establish method equivalence and bias assessment [27] [29]. Deming regression analysis demonstrates slope values approaching unity (1.009-1.055) for spectrophotometric and High Performance Liquid Chromatography methods, indicating excellent correlation and minimal systematic bias [29].